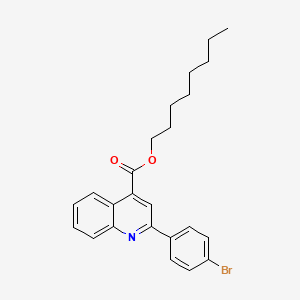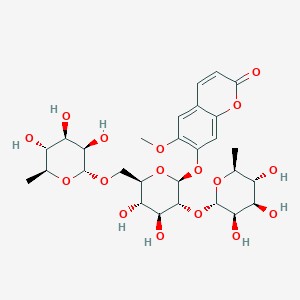
Octyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-(4-bromophenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384 g/mol . This compound features a quinoline core substituted with a bromophenyl group and an octyl ester, making it a molecule of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate can be synthesized through a Friedländer quinoline synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst.
-
Friedländer Synthesis
Reactants: 4-bromoaniline and 2-aminobenzophenone.
Catalyst: Acidic conditions, often using sulfuric acid or hydrochloric acid.
Conditions: Reflux in ethanol or another suitable solvent.
-
Esterification
- The carboxylic acid group of 2-(4-bromophenyl)quinoline-4-carboxylic acid is then esterified with octanol.
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Reflux in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
- The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
-
Oxidation and Reduction
- The quinoline ring can participate in redox reactions, altering its electronic properties.
Reagents: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Conditions: Vary depending on the specific reaction, often requiring controlled temperatures and inert atmospheres.
-
Ester Hydrolysis
- The ester group can be hydrolyzed to revert to the carboxylic acid.
Reagents: Strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Conditions: Reflux in aqueous or alcoholic solutions.
Major Products
Substitution: Introduction of new functional groups on the phenyl ring.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Conversion to 2-(4-bromophenyl)quinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the bioactivity of quinoline derivatives.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostic applications.
Industry
Material Science: Incorporated into the design of new materials with specific electronic or optical properties.
Polymer Chemistry: Used as a monomer or additive in the synthesis of specialty polymers.
Wirkmechanismus
The biological activity of Octyl 2-(4-bromophenyl)quinoline-4-carboxylate is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the function of topoisomerases, which are essential for DNA replication and transcription. Additionally, the bromophenyl group can enhance binding affinity to specific protein targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)quinoline-4-carboxylic acid: Lacks the octyl ester group, making it less lipophilic.
Octyl 2-phenylquinoline-4-carboxylate: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-(4-Chlorophenyl)quinoline-4-carboxylate: Substitution of bromine with chlorine, affecting its electronic properties and reactivity.
Uniqueness
Octyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the combination of the bromophenyl group and the octyl ester, which confer specific electronic, steric, and lipophilic properties. These characteristics can enhance its interaction with biological targets and its solubility in organic solvents, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H26BrNO2 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
octyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-9-16-28-24(27)21-17-23(18-12-14-19(25)15-13-18)26-22-11-8-7-10-20(21)22/h7-8,10-15,17H,2-6,9,16H2,1H3 |
InChI-Schlüssel |
MWDIDECVCXVCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)


![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)


![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
